molecular formula C18H21BrN2O B248117 3-[benzyl(methyl)amino]-N-(4-bromo-3-methylphenyl)propanamide

3-[benzyl(methyl)amino]-N-(4-bromo-3-methylphenyl)propanamide

Cat. No. B248117
M. Wt: 361.3 g/mol
InChI Key: OPUNSUCOZYYVHT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-[Benzyl(methyl)amino]-N-(4-bromo-3-methylphenyl)propanamide, also known as BML-190, is a selective antagonist of the cannabinoid CB2 receptor. This compound has been of great interest to researchers due to its potential therapeutic applications in various fields, including cancer, inflammation, and neurodegenerative diseases. In

Mechanism of Action

3-[benzyl(methyl)amino]-N-(4-bromo-3-methylphenyl)propanamide selectively binds to the CB2 receptor, which is primarily expressed in immune cells and peripheral tissues. By blocking the CB2 receptor, 3-[benzyl(methyl)amino]-N-(4-bromo-3-methylphenyl)propanamide inhibits the activation of immune cells and reduces inflammation and pain. In addition, 3-[benzyl(methyl)amino]-N-(4-bromo-3-methylphenyl)propanamide has been shown to protect neurons from damage and improve cognitive function by blocking the CB2 receptor. These mechanisms of action make 3-[benzyl(methyl)amino]-N-(4-bromo-3-methylphenyl)propanamide a promising candidate for the development of novel therapies for cancer, inflammation, and neurodegenerative diseases.
Biochemical and Physiological Effects
3-[benzyl(methyl)amino]-N-(4-bromo-3-methylphenyl)propanamide has been shown to have various biochemical and physiological effects in vitro and in vivo. In cancer research, 3-[benzyl(methyl)amino]-N-(4-bromo-3-methylphenyl)propanamide has been shown to inhibit the growth and metastasis of cancer cells by blocking the CB2 receptor. In inflammation research, 3-[benzyl(methyl)amino]-N-(4-bromo-3-methylphenyl)propanamide has been shown to reduce inflammation and pain by blocking the CB2 receptor. In neurodegenerative disease research, 3-[benzyl(methyl)amino]-N-(4-bromo-3-methylphenyl)propanamide has been shown to protect neurons from damage and improve cognitive function by blocking the CB2 receptor. These effects suggest that 3-[benzyl(methyl)amino]-N-(4-bromo-3-methylphenyl)propanamide has great potential in the development of novel therapies for cancer, inflammation, and neurodegenerative diseases.

Advantages and Limitations for Lab Experiments

3-[benzyl(methyl)amino]-N-(4-bromo-3-methylphenyl)propanamide has several advantages for lab experiments. It is highly selective for the CB2 receptor, which allows researchers to study the specific effects of CB2 receptor blockade. In addition, 3-[benzyl(methyl)amino]-N-(4-bromo-3-methylphenyl)propanamide has been optimized for high purity and high yield, which makes it ideal for large-scale experiments. However, 3-[benzyl(methyl)amino]-N-(4-bromo-3-methylphenyl)propanamide also has some limitations for lab experiments. It is not water-soluble, which makes it difficult to administer in vivo. In addition, 3-[benzyl(methyl)amino]-N-(4-bromo-3-methylphenyl)propanamide has a relatively short half-life, which requires frequent administration in vivo.

Future Directions

There are several future directions for the study of 3-[benzyl(methyl)amino]-N-(4-bromo-3-methylphenyl)propanamide. One direction is the development of novel therapies for cancer, inflammation, and neurodegenerative diseases based on the selective blockade of the CB2 receptor. Another direction is the optimization of the synthesis method for 3-[benzyl(methyl)amino]-N-(4-bromo-3-methylphenyl)propanamide to improve purity, yield, and water solubility. In addition, future studies could investigate the potential side effects of 3-[benzyl(methyl)amino]-N-(4-bromo-3-methylphenyl)propanamide and develop strategies to mitigate these effects. Overall, the study of 3-[benzyl(methyl)amino]-N-(4-bromo-3-methylphenyl)propanamide has great potential to lead to the development of novel therapies for a wide range of diseases.

Synthesis Methods

The synthesis of 3-[benzyl(methyl)amino]-N-(4-bromo-3-methylphenyl)propanamide involves the reaction of 4-bromo-3-methylbenzoic acid with 1-benzyl-4-methylpiperazine in the presence of N,N'-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) as catalysts. The resulting intermediate is then reacted with N,N-dimethylformamide dimethylacetal (DMF-DMA) to yield the final product, 3-[benzyl(methyl)amino]-N-(4-bromo-3-methylphenyl)propanamide. This synthesis method has been optimized to yield high purity and high yield of 3-[benzyl(methyl)amino]-N-(4-bromo-3-methylphenyl)propanamide.

Scientific Research Applications

3-[benzyl(methyl)amino]-N-(4-bromo-3-methylphenyl)propanamide has been extensively studied for its potential therapeutic applications in various fields. In cancer research, 3-[benzyl(methyl)amino]-N-(4-bromo-3-methylphenyl)propanamide has been shown to inhibit the growth and metastasis of cancer cells by blocking the CB2 receptor. In inflammation research, 3-[benzyl(methyl)amino]-N-(4-bromo-3-methylphenyl)propanamide has been shown to reduce inflammation and pain by blocking the CB2 receptor. In neurodegenerative disease research, 3-[benzyl(methyl)amino]-N-(4-bromo-3-methylphenyl)propanamide has been shown to protect neurons from damage and improve cognitive function by blocking the CB2 receptor. These studies suggest that 3-[benzyl(methyl)amino]-N-(4-bromo-3-methylphenyl)propanamide has great potential in the development of novel therapies for cancer, inflammation, and neurodegenerative diseases.

properties

Product Name

3-[benzyl(methyl)amino]-N-(4-bromo-3-methylphenyl)propanamide

Molecular Formula

C18H21BrN2O

Molecular Weight

361.3 g/mol

IUPAC Name

3-[benzyl(methyl)amino]-N-(4-bromo-3-methylphenyl)propanamide

InChI

InChI=1S/C18H21BrN2O/c1-14-12-16(8-9-17(14)19)20-18(22)10-11-21(2)13-15-6-4-3-5-7-15/h3-9,12H,10-11,13H2,1-2H3,(H,20,22)

InChI Key

OPUNSUCOZYYVHT-UHFFFAOYSA-N

SMILES

CC1=C(C=CC(=C1)NC(=O)CCN(C)CC2=CC=CC=C2)Br

Canonical SMILES

CC1=C(C=CC(=C1)NC(=O)CCN(C)CC2=CC=CC=C2)Br

Origin of Product

United States

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